REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9]N)[CH2:5][CH2:4]1>C1(C)C=CC(C)=CC=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH3:9])[CH2:5][CH2:4]1.[CH3:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH2:1])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CCC(CC1)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of analysis by gaschromatography, it
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCC(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9]N)[CH2:5][CH2:4]1>C1(C)C=CC(C)=CC=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH3:9])[CH2:5][CH2:4]1.[CH3:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH2:1])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CCC(CC1)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of analysis by gaschromatography, it
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCC(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |